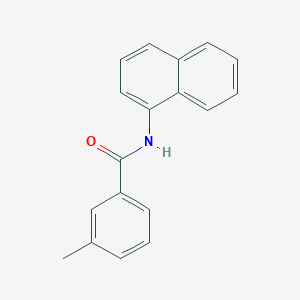
3-Methyl-N-(1-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(1-naphthyl)benzamide, also known as MNBA, is a chemical compound that belongs to the class of amide derivatives. It is a white crystalline solid with a molecular formula of C19H17NO and a molecular weight of 271.35 g/mol. MNBA has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(1-naphthyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exert a number of biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-N-(1-naphthyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it useful for studying various physiological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-N-(1-naphthyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have potent neuroprotective effects, and further research could lead to the development of new therapies for these conditions. Another potential direction is the study of this compound's effects on the immune system. This compound has been shown to modulate the production of cytokines and chemokines, and further research could lead to the development of new immunomodulatory therapies. Finally, this compound could be used as a tool for studying the mechanisms underlying inflammation and oxidative stress in the body, which could lead to a better understanding of these processes and the development of new treatments for related conditions.
Métodos De Síntesis
3-Methyl-N-(1-naphthyl)benzamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and 3-methylbenzoyl chloride in the presence of triethylamine as a base. The reaction occurs through the formation of an amide bond between the amine and the acid chloride. The product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Methyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to possess potent antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H15NO |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
3-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20) |
Clave InChI |
YORPYFLFOLLPND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)


![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)



